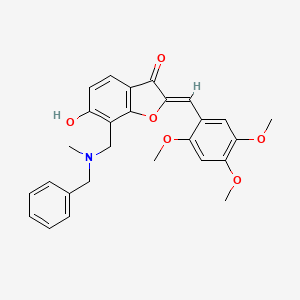

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Excited-State Properties and Charge Transfer Processes

- Excited-State Properties and Photoinduced Charge Transfer : The research by Niedzwiedzki et al. (2020) focused on the excited-state properties of metal-free custom-made dyes and Ruthenium-based dyes. They studied the singlet excited state lifetimes of these dyes and investigated photoexcited processes such as electron injection and charge recombination in dye-TiO2 systems. The study revealed the dynamics of these processes, which are crucial for applications in photoanodes and solar cells (Niedzwiedzki, Kandregula, Sivanadanam, & Ramanujam, 2020).

Synthesis and Structural Characterization

- Formation of Pyrazoles from Precursors : Mahesha et al. (2021) described the formation of 4,5-dihydropyrazole-1-arbothioamide and 4,5-dihydro-1-(thiazol-2-yl)pyrazoles through a cyclocondensation reaction. This study is significant for understanding the structural aspects and synthesis routes of compounds related to (E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate (Mahesha, Yathirajan, Banu, Kalluraya, Rathore, & Glidewell, 2021).

Copolymer Synthesis and Characterization

- Copolymerization of Vinyl Acetate and Ethyl 2-Cyano-3-Phenyl-2-Propenoates : Research on novel copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates provides insights into the synthesis and characterization of copolymers. This research is crucial for understanding the thermal behavior and structural analysis of these copolymers, which may be related to the scientific applications of the compound (Barilla, Bogatay, Davis, Fienberg, Jensen, Johnson, Kahlon, Loveless, Sajwani, Tsarpralis, Stevens, Tessalee, Varona, Viriyakul, Wadey, Wills, Wroblewski, & Kharas, 2021).

Multi-Stimuli Responsive Compounds

- Novel Half-Cut Cruciform for Security Ink : Lu and Xia (2016) developed a novel V-shaped molecule and its line-shaped isomer, demonstrating multi-stimuli responsiveness. This compound shows potential for use as a security ink, indicating an application of the compound in security and encryption technologies (Lu & Xia, 2016).

Photovoltaic Performance of Organic Chromophores

- Synthesis and Performance of D-π-A-π-A Architectured Organic Chromophores : The work of Naik et al. (2017) in designing and synthesizing D-π-A-π-A architectured organic chromophores derived from carbazole units is relevant. This research is important for applications in dye-sensitized solar cells (DSSCs) and understanding the photovoltaic performance of these compounds (Naik, Elmorsy, Su, Babu, El-Shafei, & Adhikari, 2017).

Polymerization Studies

- Cationic Polymerization of N-Vinylcarbazole : The research by Li, Padías, and Hall (1992) on the initiation of the cationic polymerization of N-vinylcarbazole provides insights into polymer science. This research is significant for understanding the kinetics and molecular weight distribution in polymerization processes related to the compound (Li, Padías, & Hall, 1992).

Functional Modification of Hydrogels

- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Aly and El-Mohdy (2015) explored the radiation-induced modification of hydrogels through condensation reaction with various amines. This study is crucial for applications in medical fields, especially for its antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Eigenschaften

IUPAC Name |

[4-[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-14(25)28-20-8-7-15(10-21(20)27-3)9-17(12-23)22-24-19(13-29-22)16-5-4-6-18(11-16)26-2/h4-11,13H,1-3H3/b17-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSTYHBQCIBNMP-RQZCQDPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)

![2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one](/img/structure/B2416936.png)

![4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2416938.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)